4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves the halogenation of benzene derivatives followed by sulfonylation. One common method includes the reaction of 4-bromo-3-chloro-2-fluorobenzene with sulfuryl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic aromatic substitution: The aromatic ring can participate in reactions with electrophiles, leading to further functionalization.
Reduction: The halogen atoms can be reduced to form less substituted derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.
Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various biological and chemical targets. This reactivity is exploited in the design of inhibitors and probes for studying enzyme function and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chloro-2-fluorobenzene: Lacks the sulfonyl fluoride group, making it less reactive towards nucleophiles.
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride, leading to different reactivity and applications.
4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide:
Uniqueness
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it a valuable compound for the synthesis of a wide range of derivatives and for use in various research applications.
Properties
CAS No. |
2293937-36-5 |
---|---|
Molecular Formula |
C6H2BrClF2O2S |
Molecular Weight |
291.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.